molecular formula C4H4F2N2O2S B6610421 4-difluoromethanesulfonyl-1H-pyrazole CAS No. 2763779-14-0

4-difluoromethanesulfonyl-1H-pyrazole

Cat. No. B6610421
M. Wt: 182.15 g/mol
InChI Key: VKKYQAZAHVGCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Difluoromethanesulfonyl-1H-pyrazole (DFMSP) is a novel compound that has been gaining attention in the scientific community due to its unique properties. It is a heterocyclic compound with a five-membered ring structure and is a derivative of the pyrazole family. DFMSP has been studied for its potential applications in various fields, such as organic synthesis, catalysis, and medicinal chemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-difluoromethanesulfonyl-1H-pyrazole involves the reaction of difluoromethanesulfonic acid with 1H-pyrazole in the presence of a base to form the desired product.

Starting Materials
Difluoromethanesulfonic acid, 1H-pyrazole, Base (e.g. sodium hydroxide)

Reaction
Add difluoromethanesulfonic acid to a reaction vessel, Add 1H-pyrazole to the reaction vessel, Add base to the reaction vessel to initiate the reaction, Heat the reaction mixture to a suitable temperature and maintain for a suitable time, Cool the reaction mixture and isolate the product by filtration or extraction, Purify the product by recrystallization or chromatography

Scientific Research Applications

4-difluoromethanesulfonyl-1H-pyrazole has been used in a wide variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, as well as in the synthesis of pharmaceuticals and other biologically active compounds. In addition, 4-difluoromethanesulfonyl-1H-pyrazole has been used in the synthesis of polymers, as well as in the synthesis of metal complexes. Furthermore, 4-difluoromethanesulfonyl-1H-pyrazole has been used in the synthesis of biologically active peptides, as well as in the synthesis of drugs and other small molecules.

Mechanism Of Action

The mechanism of action of 4-difluoromethanesulfonyl-1H-pyrazole is still not fully understood. However, it is believed to act as a Lewis acid catalyst, which increases the rate of reactions by providing a proton to the reacting molecules. It is also believed to act as a nucleophile, which increases the reactivity of the molecules by donating electrons. Additionally, 4-difluoromethanesulfonyl-1H-pyrazole has been shown to increase the solubility of certain molecules, which can be beneficial for certain reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-difluoromethanesulfonyl-1H-pyrazole have not been extensively studied. However, it has been shown to have some potential beneficial effects in certain organisms. For example, it has been shown to increase the growth rate of certain bacteria, as well as to increase the production of certain enzymes. Additionally, it has been shown to have some potential anti-inflammatory effects in certain animal models.

Advantages And Limitations For Lab Experiments

4-difluoromethanesulfonyl-1H-pyrazole has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a relatively stable compound, which makes it suitable for long-term storage. Furthermore, it is relatively non-toxic, making it safe to handle in the laboratory. However, 4-difluoromethanesulfonyl-1H-pyrazole does have some limitations. For example, it has a relatively low solubility in many solvents, which can limit its use in certain reactions. Additionally, it can be difficult to remove from the reaction mixture, which can lead to contamination of the product.

Future Directions

There are a number of potential future directions for the use of 4-difluoromethanesulfonyl-1H-pyrazole. For example, it could be used in the synthesis of more complex organic molecules, such as peptides and proteins. Additionally, it could be used in the development of new catalysts for organic synthesis. Furthermore, it could be used in the design of novel drugs and other biologically active compounds. Finally, it could be used in the development of new polymers and metal complexes.

properties

IUPAC Name

4-(difluoromethylsulfonyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2N2O2S/c5-4(6)11(9,10)3-1-7-8-2-3/h1-2,4H,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKYQAZAHVGCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-difluoromethanesulfonyl-1H-pyrazole

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